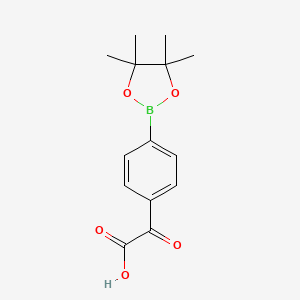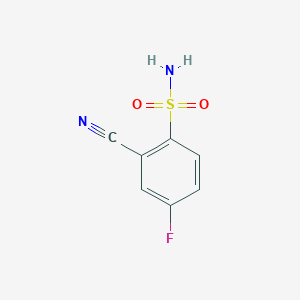
6-(Chloromethyl)-3-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 6th position and a trifluoromethyl group at the 3rd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-3-(trifluoromethyl)quinoline typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the quinoline ring. One common method involves the reaction of quinoline with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: 6-(Chloromethyl)-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products: The major products formed from these reactions include azidoquinolines, thiol-substituted quinolines, quinoline N-oxides, and dihydroquinolines .
科学的研究の応用
6-(Chloromethyl)-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of fluorescent probes for biological imaging and as a precursor for bioactive molecules.
作用機序
The mechanism of action of 6-(Chloromethyl)-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors .
類似化合物との比較
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: This compound has similar trifluoromethyl and chloro substituents but differs in the position and number of chlorine atoms.
4-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but with a different substitution pattern.
Uniqueness: 6-(Chloromethyl)-3-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
特性
分子式 |
C11H7ClF3N |
|---|---|
分子量 |
245.63 g/mol |
IUPAC名 |
6-(chloromethyl)-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c12-5-7-1-2-10-8(3-7)4-9(6-16-10)11(13,14)15/h1-4,6H,5H2 |
InChIキー |
KTHLFHCCVBQPMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




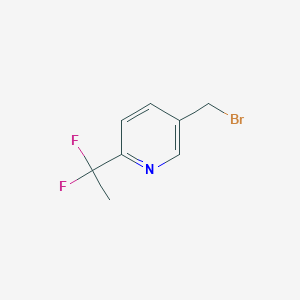

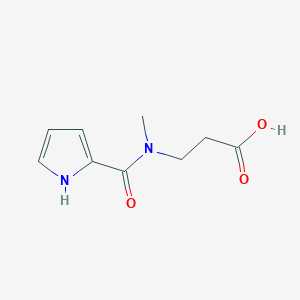
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)


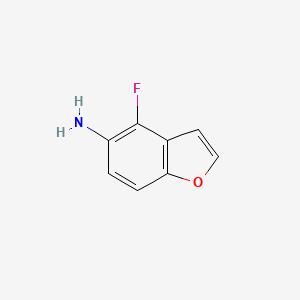
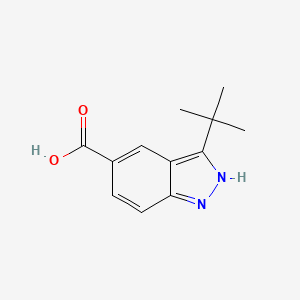
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)
